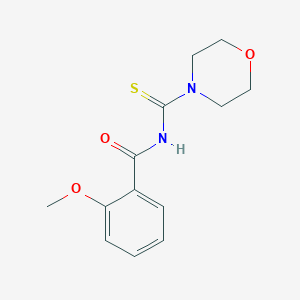
2-methoxy-N-(morpholine-4-carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methoxy-N-(morpholine-4-carbonothioyl)benzamide” is a phenyl-(morpholino)methanethione derivative . It is a novel compound that has been the subject of research interest for pharmaceutical applications . The morpholine ring in this compound adopts a chair conformation .
Synthesis Analysis
The synthesis of similar compounds often starts from a benzoic acid or amine derivative . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Molecular Structure Analysis
The molecular structure of this compound features a morpholine ring and a benzene ring . The morpholine ring adopts a chair conformation, and the carboxylic acid group is bent out slightly from the benzene ring mean plane . The angle between the morpholine group and the phenyl ring around C5—C8 (C thioamide) is 3.49 (2) .
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
Compounds related to 2-methoxy-N-(morpholine-4-carbonothioyl)benzamide, such as Metoclopramide, have been extensively studied for their pharmacological properties and clinical applications. Metoclopramide is known for its use in treating gastrointestinal disorders, demonstrating effects on the motility of the gastro-intestinal tract, facilitating radiological identification of lesions, and reducing post-operative vomiting (Pinder et al., 2012). Such research underscores the therapeutic potential of compounds with similar chemical structures in managing various medical conditions.
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, which share a functional group with 2-methoxy-N-(morpholine-4-carbonothioyl)benzamide, has been a subject of research due to their presence in the environment as a result of biomass burning. These studies aim to understand their degradation mechanisms and potential to form secondary organic aerosols, reflecting the environmental significance of methoxy-containing compounds (Liu, Chen, & Chen, 2022).
Antioxidant Activity and Health Implications
Research on the antioxidant activity of various compounds, including methoxyphenols, is crucial in understanding their role in preventing oxidative stress-related diseases. The methodologies for determining antioxidant activity, such as the ABTS and DPPH assays, are essential in evaluating the health implications of these compounds, indicating their potential protective effects against conditions like cardiovascular diseases and cancer (Munteanu & Apetrei, 2021).
Environmental Estrogens and Toxicity
Methoxychlor, a compound related to 2-methoxy-N-(morpholine-4-carbonothioyl)benzamide by its methoxy group, has been studied as a model for environmental estrogens. These studies have focused on its proestrogenic activity and potential adverse effects on fertility and development, highlighting the importance of assessing the environmental and health impacts of methoxy-containing pesticides (Cummings, 1997).
Mécanisme D'action
Phenyl-(morpholino)methanethione derivatives, like “2-methoxy-N-(morpholine-4-carbonothioyl)benzamide”, have been found to inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) . These enzymes catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG), which are endocannabinoids with beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .
Propriétés
IUPAC Name |
2-methoxy-N-(morpholine-4-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-17-11-5-3-2-4-10(11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDMNYDCGRVLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(morpholine-4-carbothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)
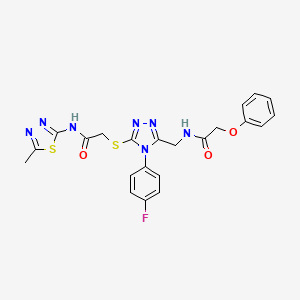
![(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B2696409.png)
![4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2696410.png)
![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2696416.png)
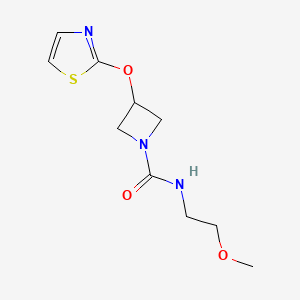

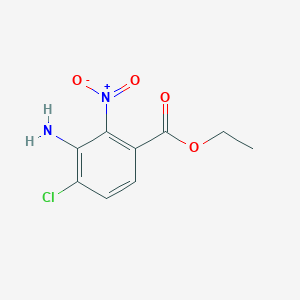
![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate](/img/structure/B2696424.png)
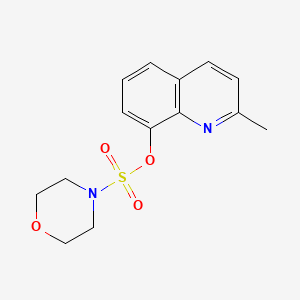
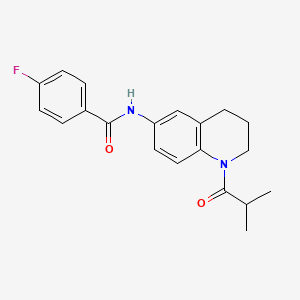

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)